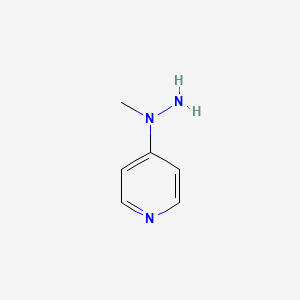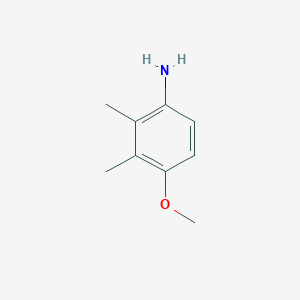
4-Methoxy-2,3-dimethylaniline
Descripción general
Descripción
4-Methoxy-2,3-dimethylaniline is a chemical compound with the molecular formula C9H13NO. It has a molecular weight of 151.20600 and a density of 1.02g/cm3 . It is also known by other synonyms such as Benzenamine,4-methoxy-2,3-dimethyl and 2,3-dimethyl-4-methoxyaniline .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3-dimethylaniline consists of a benzene ring substituted with two methyl groups, a methoxy group, and an amine group . The exact mass of the molecule is 151.10000 .Physical And Chemical Properties Analysis
4-Methoxy-2,3-dimethylaniline has a boiling point of 265.401ºC at 760 mmHg and a flash point of 119.715ºC . The compound is also characterized by a LogP value of 2.47540 and an index of refraction of 1.544 .Aplicaciones Científicas De Investigación
Photoreactions in Methanol
Research conducted by Bader and Hansen (1979) explored the photoreactions of various derivatives of 4-methoxy-2,3-dimethylaniline in methanol. They discovered that irradiating 4-allylated 2,6-dimethylaniline with a high-pressure mercury lamp yielded multiple products, including 4-(2′-methoxypropyl)-2,6-dimethylaniline. This study provides insights into the behavior of 4-methoxy-2,3-dimethylaniline under specific photoreaction conditions (Bader & Hansen, 1979).
Molecular Structures in Schiff Bases
Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research contributes to understanding the applications of 4-methoxy-2,3-dimethylaniline in the synthesis of complex molecular structures (Ajibade & Andrew, 2021).
Radical Arylation in Benzene Synthesis
Crich and Rumthao (2004) discussed the synthesis of carbazomycin B by radical arylation of benzene, involving 4-methoxy-2,3-dimethylaniline. This study highlights the role of 4-methoxy-2,3-dimethylaniline in complex organic syntheses, particularly in the formation of compounds like carbazomycin B (Crich & Rumthao, 2004).
Oxidative Mannich Reactions
Ratnikov and Doyle (2013) investigated the mechanisms of oxidative Mannich reactions involving 4-methoxy-2,3-dimethylaniline. Their research provides a deeper understanding of how this compound behaves in specific chemical reactions, particularly in the presence of tert-butyl hydroperoxide (Ratnikov & Doyle, 2013).
Amine Oxidation Studies
Smith et al. (1984) conducted a study on amine oxidation, specifically focusing on NN-dimethylaniline N-oxides and their reactions in strong acids. Their findings provide insight into the chemical behavior of 4-methoxy-2,3-dimethylaniline in oxidative environments (Smith et al., 1984).
Direcciones Futuras
Future research directions could involve exploring the potential applications of 4-Methoxy-2,3-dimethylaniline in various industries, given its structural similarity to compounds used in the dye and pharmaceutical industries . Additionally, further studies could investigate its environmental impact and degradation mechanisms .
Propiedades
IUPAC Name |
4-methoxy-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQCNWWPXWOMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454926 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3-dimethylaniline | |
CAS RN |
77375-19-0 | |
| Record name | 4-Methoxy-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



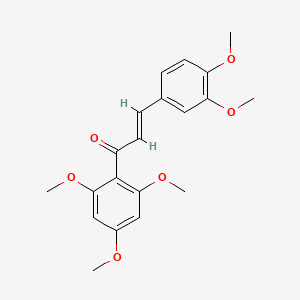
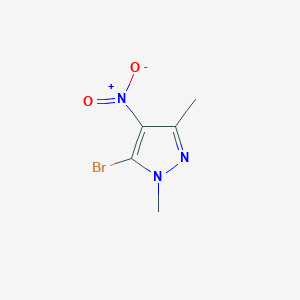

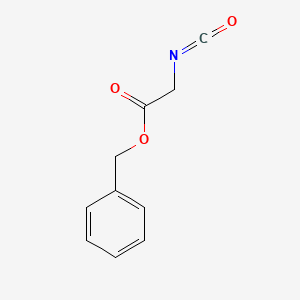
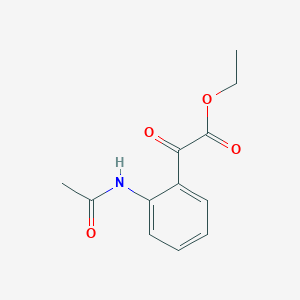
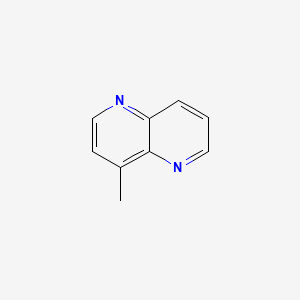
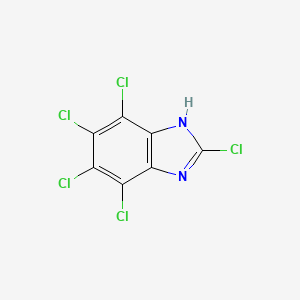
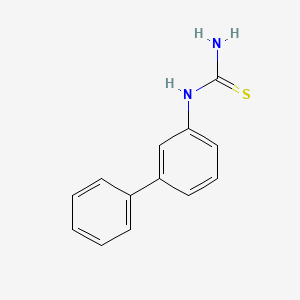
![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)
